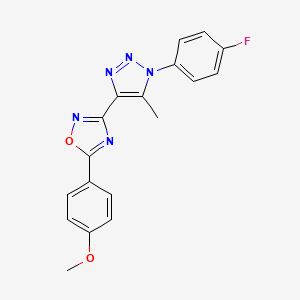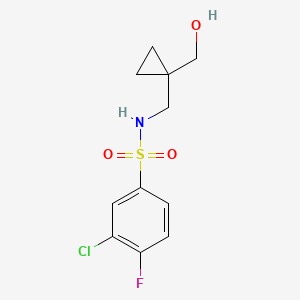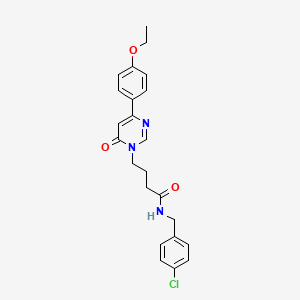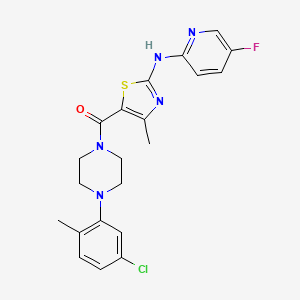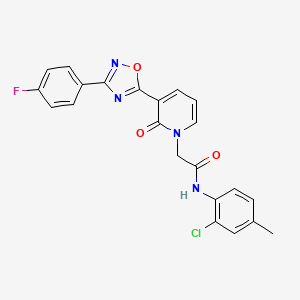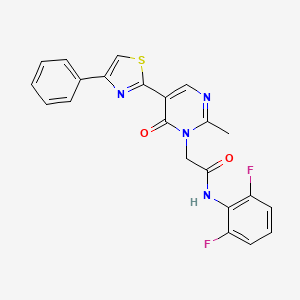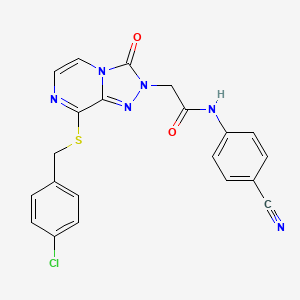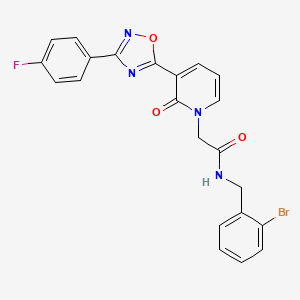
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Overview
Description
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide, also known as PF-06282999, is a small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and DNA repair. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in immune cells (Litchfield et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the activity of CK2. In immune cells, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to enhance the efficacy of chemotherapy drugs in treating cancer (Litchfield et al., 2018; Li et al., 2019).
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its specificity towards CK2, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising drug candidate for further development. However, one of the limitations of this compound is its low solubility, which may affect its efficacy in vivo (He et al., 2016).
Future Directions
There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide. One area of focus is in the treatment of cancer, where this compound could be used in combination with other chemotherapy drugs to enhance their efficacy. Another area of research is in the treatment of autoimmune diseases, where this compound could be used to reduce inflammation and tissue damage. Further studies are also needed to investigate the safety and efficacy of this compound in vivo and to optimize its pharmacokinetic properties (Litchfield et al., 2018; Li et al., 2019).
Conclusion
In conclusion, this compound is a promising small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders. Its specificity towards CK2 and good pharmacokinetic properties make it a promising drug candidate for further development. Further research is needed to investigate its safety and efficacy in vivo and to optimize its pharmacokinetic properties.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting the protein kinase CK2, which plays a crucial role in cell proliferation and survival. This compound has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and cisplatin, in treating pancreatic and ovarian cancers (Litchfield et al., 2018).
In addition to cancer, this compound has also shown promise in treating autoimmune disorders. Studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases (Li et al., 2019).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-5-6-15(14(19)10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSTVCVCYEIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3404701.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
![N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B3404718.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3404729.png)
